3-Chlorobutane-1-sulfonyl chloride chemical structure and physical properties
3-Chlorobutane-1-sulfonyl chloride chemical structure and physical properties
An In-depth Technical Guide to 3-Chlorobutane-1-sulfonyl Chloride: Structure, Properties, and Applications
Introduction
3-Chlorobutane-1-sulfonyl chloride is a bifunctional organic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its structure incorporates a reactive sulfonyl chloride moiety and a chlorinated alkyl chain, making it a versatile building block for the synthesis of complex molecular architectures. The sulfonyl chloride group serves as a powerful electrophile for coupling with a wide range of nucleophiles, while the secondary chloride on the butyl chain offers a secondary site for further functionalization. This dual reactivity allows for the construction of novel sulfonamides and sulfonate esters with potential applications in drug discovery and materials science. This guide provides a comprehensive overview of its chemical structure, physical properties, reactivity, and potential applications, with a focus on its utility for researchers and drug development professionals.
Chemical Structure and Identification
The molecular structure of 3-chlorobutane-1-sulfonyl chloride consists of a four-carbon butane backbone. A sulfonyl chloride group (-SO₂Cl) is attached to the first carbon (C1), and a chlorine atom is attached to the third carbon (C3).
Molecular Identifiers
| Identifier | Value |
| CAS Number | 13105-16-3[1][2] |
| Molecular Formula | C₄H₈Cl₂O₂S[1][2] |
| Molecular Weight | 191.07 g/mol [2] |
| IUPAC Name | 3-chlorobutane-1-sulfonyl chloride |
| InChI | 1S/C4H8Cl2O2S/c1-4(5)2-3-9(6,7)8[1] |
| InChIKey | CXTHSJPWBHRPRW-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(Cl)CCS(=O)(=O)Cl[2] |
digraph "3-Chlorobutane-1-sulfonyl_chloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; Cl_C3 [label="Cl", fontcolor="#34A853"]; S [label="S"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; Cl_S [label="Cl", fontcolor="#34A853"];
// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.5,1.2!"]; C4 [pos="4,1.2!"]; Cl_C3 [pos="2.5,2.7!"]; S [pos="-1.5,1!"]; O1 [pos="-1.5,2.5!"]; O2 [pos="-2.8,0.3!"]; Cl_S [pos="-2.2,-1!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C3 -- Cl_C3; C1 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl_S; }
Physical and Chemical Properties
3-Chlorobutane-1-sulfonyl chloride is typically a liquid at room temperature.[1] As with many sulfonyl chlorides, it is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.
Table of Physical Properties
| Property | Value | Source |
| Physical Form | Liquid | [1] |
| Appearance | Colorless to pale yellow | [3] (analogous compound) |
| Purity | >98% | [2] |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Reactivity
Synthesis
While specific high-yield syntheses for 3-chlorobutane-1-sulfonyl chloride are not extensively detailed in readily available literature, a common method for preparing analogous chlorobutane-1-sulfonyl chlorides involves the ring-opening and chlorination of cyclic sulfonate esters (sultones) or the oxidative chlorination of thiols or thioethers. For example, 4-chlorobutane-1-sulfonyl chloride can be synthesized by reacting[1][4]oxathiane 2,2-dioxide with thionyl chloride (SOCl₂) and a catalytic amount of DMF. Another patented method describes the reaction of thiophane with chlorine and water to produce the same compound.[5] These methods suggest that a plausible route to 3-chlorobutane-1-sulfonyl chloride could involve a multi-step synthesis starting from a corresponding 3-chloro-substituted thiol or a custom-synthesized sultone.
Core Reactivity
The reactivity of 3-chlorobutane-1-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[6] This electrophilicity is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfonyl chloride an excellent target for nucleophilic attack, with the chloride ion acting as a good leaving group.
Key Reactions:
-
Sulfonamide Formation: This is one of the most important reactions of sulfonyl chlorides. They react readily with primary and secondary amines in the presence of a base (to neutralize the HCl byproduct) to form stable sulfonamides.[6] The sulfonamide functional group is a key component in a vast number of pharmaceuticals.[7][8]
-
Sulfonate Ester Formation: In a similar fashion, sulfonyl chlorides react with alcohols to yield sulfonate esters. This reaction is also typically performed in the presence of a base.
-
Friedel-Crafts Sulfonylation: With a suitable Lewis acid catalyst, sulfonyl chlorides can react with aromatic compounds to form sulfones, although this is less common for aliphatic sulfonyl chlorides compared to their aromatic counterparts.[6]
The presence of the second chlorine atom at the C3 position introduces an additional layer of reactivity. This site is susceptible to nucleophilic substitution, allowing for further derivatization of the molecule after the initial reaction at the sulfonyl chloride group has occurred. This bifunctionality makes it a valuable scaffold for building more complex molecules.
Applications in Research and Drug Development
Alkyl sulfonyl chlorides are crucial intermediates in pharmaceutical synthesis.[9] The ability of the sulfonyl chloride group to react with amines to form sulfonamides is a cornerstone of medicinal chemistry. The sulfonamide moiety is present in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.[6][7]
3-Chlorobutane-1-sulfonyl chloride serves as a bifunctional building block. It allows for the introduction of the "3-chlorobutylsulfonyl" group into a target molecule. This is significant for several reasons:
-
Scaffold Diversity: It provides a scaffold that can be elaborated at two different points. A nucleophile can be coupled at the sulfonyl chloride, and a second, different nucleophile can subsequently displace the chloride at the C3 position. This allows for the rapid generation of a library of diverse compounds for screening.
-
Pharmacokinetic Modulation: The alkylsulfonyl portion of the molecule can influence the lipophilicity and metabolic stability of a drug candidate, potentially improving its pharmacokinetic profile.
-
Enzymatic Inhibition: Sulfonamide-containing molecules are well-known inhibitors of enzymes like carbonic anhydrase.[6][10] Introducing novel substituents via building blocks like 3-chlorobutane-1-sulfonyl chloride can lead to the discovery of new inhibitors with improved potency and selectivity.
While direct applications of this specific molecule are not widely published, its structural analogue, 3-chloropropanesulfonyl chloride, is noted as a critical intermediate for creating complex molecular architectures, including enzymatic inhibitors and chiral sultams.[9] By extension, 3-chlorobutane-1-sulfonyl chloride offers similar, if not expanded, potential for creating new chemical entities with therapeutic possibilities.
Safety, Handling, and Storage
Hazard Identification
3-Chlorobutane-1-sulfonyl chloride is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[4][11][12] It may also be harmful if swallowed and cause respiratory irritation.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[1]
Handling and Personal Protective Equipment (PPE)
Due to its corrosive nature, strict safety protocols must be followed.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4][13]
-
PPE: Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and a face shield).[4][12]
-
Handling Precautions: Do not breathe mist, vapors, or spray.[4][13] Avoid contact with skin, eyes, and clothing.[11] Wash hands and any exposed skin thoroughly after handling.[11]
Storage
-
Keep the container tightly closed and store under an inert atmosphere, as the compound is moisture-sensitive.[4][11]
-
Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[4][13]
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[4][12]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediate medical attention is required.[4][11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[4][12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Ingestion can cause severe damage and perforation; seek immediate medical assistance.[4][11]
References
-
Unlocking Pharmaceutical Potential: The Role of 3-Chloropropanesulfonyl Chloride. (2026, March 7). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 17, 2026, from [Link]
-
3-Chloropropanesulphonyl chloride. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]
-
de la Torre, J. C., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved March 17, 2026, from [Link]
-
Parveen, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. Retrieved March 17, 2026, from [Link]
- Wilkes, J. B. (1952). Method of producing 4-chlorobutane-1-sulfonyl chloride. U.S. Patent 2,623,069.
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]
-
E-Assignment #3 - Chlorination of 1-Chlorobutane. (n.d.). Retrieved March 17, 2026, from [Link]
-
ICSC 0703 - 1-CHLOROBUTANE. (2021). INCHEM. Retrieved March 17, 2026, from [Link]
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